molecular formula C9H17NO4 B7861123 Ethyl 3-((ethoxycarbonyl)(methyl)amino)propanoate

Ethyl 3-((ethoxycarbonyl)(methyl)amino)propanoate

Cat. No.: B7861123
M. Wt: 203.24 g/mol
InChI Key: LMUDLEXRPQWLER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((ethoxycarbonyl)(methyl)amino)propanoate: is a chemical compound with the molecular formula C_9H_17NO_4. It is an ester derived from 3-((ethoxycarbonyl)(methyl)amino)propanoic acid and ethanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 3-((ethoxycarbonyl)(methyl)amino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Amide Formation: Another method involves the reaction of ethyl chloroformate with methylaminoethanoic acid followed by esterification with ethanol.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in a batch process where reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.

  • Continuous Process: For large-scale production, a continuous process may be employed where reactants are continuously fed into a reactor, and the product is continuously removed.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the ester into the corresponding alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.

  • Substitution: Nucleophiles like ammonia (NH_3) or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 3-((ethoxycarbonyl)(methyl)amino)propanoic acid.

  • Reduction: Ethyl 3-((methylamino)propanoate.

  • Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: It is used in the development of drugs targeting specific metabolic pathways. Industry: The compound finds applications in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-((ethoxycarbonyl)(methyl)amino)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves the modulation of enzyme activity or inhibition of specific biochemical pathways.

Comparison with Similar Compounds

  • Ethyl 3-aminopropanoate: Similar structure but lacks the ethoxycarbonyl group.

  • Ethyl 3-(methylamino)propanoate: Similar structure but lacks the ethoxycarbonyl group.

  • Ethyl 3-(ethoxycarbonyl)propanoate: Similar structure but lacks the methylamino group.

Uniqueness: Ethyl 3-((ethoxycarbonyl)(methyl)amino)propanoate is unique due to the presence of both the ethoxycarbonyl and methylamino groups, which confer specific chemical properties and reactivity that are not found in the similar compounds listed above.

Properties

IUPAC Name

ethyl 3-[ethoxycarbonyl(methyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-4-13-8(11)6-7-10(3)9(12)14-5-2/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUDLEXRPQWLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.